2-Methylhexanoic acid

Catalog No.
S578986
CAS No.
4536-23-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexanoic acid

CAS Number

4536-23-6

Product Name

2-Methylhexanoic acid

IUPAC Name

2-methylhexanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

CVKMFSAVYPAZTQ-UHFFFAOYSA-N

SMILES

CCCCC(C)C(=O)O

Solubility

miscible with alcohol, ether and water

Canonical SMILES

CCCCC(C)C(=O)O

2-Methylhexanoic acid, also known as 2-methylcaproic acid, is a medium-chain fatty acid characterized by its aliphatic structure containing seven carbon atoms and a carboxylic acid functional group. Its molecular formula is C7H14O2C_7H_{14}O_2 with a molecular weight of approximately 130.18 g/mol. This compound is typically a clear, colorless to light yellow liquid that possesses a fruity odor and is soluble in water, alcohol, and ether . It is naturally found in various food items, including baked potatoes, grape brandy, Virginia tobacco, parmesan cheese, and roasted lamb, contributing to their flavor profiles .

Currently, there is no scientific research readily available on a specific mechanism of action for 2-Methylhexanoic acid. However, its role as a flavoring agent suggests it interacts with olfactory receptors in the nose, triggering the perception of taste and smell [].

Occurrence and Natural Products

  • One study identified 2-methylhexanoic acid as a component of Bothriochloa bladhii, a type of grass (). This suggests a potential role in plant chemistry, although its specific function remains unclear.

Chemical Properties

  • 2-Methylhexanoic acid is a colorless, oily liquid with a fruity odor ().
  • As a medium-chain fatty acid, it has a chain length of 7 carbons. Medium-chain fatty acids are under investigation for various applications due to their unique metabolic properties compared to longer-chain fatty acids ().
Typical of carboxylic acids:

  • Esterification: It reacts with alcohols to form esters in the presence of an acid catalyst.
  • Reduction: It can be reduced to 2-methylhexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form alkenes.
  • Halogenation: The carboxylic acid group can be converted into acyl halides, which can further react with various nucleophiles.

These reactions highlight its versatility in organic synthesis and industrial applications .

2-Methylhexanoic acid can be synthesized through various methods:

  • Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of hexadien-2-carboxylic acid .
  • Fermentation: Certain microbial fermentation processes can yield medium-chain fatty acids like 2-methylhexanoic acid from biomass.
  • Chemical Synthesis: It can also be produced through synthetic routes involving the alkylation of carboxylic acids or through the oxidation of corresponding alcohols .

These methods allow for both laboratory-scale and industrial production.

2-Methylhexanoic acid finds various applications across multiple industries:

  • Food Industry: It is used as a flavoring agent due to its unique fruity and creamy notes.
  • Cosmetics: This compound serves as an emulsifier and stabilizer in cosmetic formulations.
  • Pharmaceuticals: It is utilized in the synthesis of pharmaceuticals and as an excipient in drug formulations.
  • Industrial Chemicals: It acts as a precursor for the production of esters used in lubricants and plasticizers.

Its distinct flavor profile also makes it valuable in food processing and aroma applications .

Several compounds share structural similarities with 2-methylhexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Hexanoic AcidC6H12O2C_6H_{12}O_2Shorter carbon chain; less fruity aroma
3-Methylhexanoic AcidC7H14O2C_7H_{14}O_2Isomer with different positioning of the methyl group
Caprylic AcidC8H16O2C_8H_{16}O_2Longer chain; commonly found in coconut oil
2-Ethylhexanoic AcidC8H16O2C_8H_{16}O_2Similar structure but with an ethyl group

Uniqueness of 2-Methylhexanoic Acid:

  • The presence of the methyl group at the second carbon position gives it distinct sensory properties compared to other medium-chain fatty acids.
  • Its specific flavor profile allows it to function effectively as a flavoring agent in food applications.

Physical Description

colourless, oily liquid with a fruity odour

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Heavy Atom Count

9

Density

0.914-0.918 (20°/20°)

UNII

LUK37N0QM8

GHS Hazard Statements

Aggregated GHS information provided by 1923 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1923 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1918 of 1923 companies with hazard statement code(s):;
H315 (90.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (26.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104490-70-2
4536-23-6

Wikipedia

2-methylhexanoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Hexanoic acid, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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